4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate
Description
Properties
IUPAC Name |
4-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)10-6-4-9(5-7-10)15-12(17)16-11-3-1-2-8-14-11;1-5(2,3)4/h1-8H,(H2,14,15,16,17);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVGAVRLQJTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetanilide Preparation
Aniline undergoes acetylation to minimize oxidation and direct sulfonation to the para position:
$$
\text{Aniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{HCl}} \text{Acetanilide}
$$
Conditions :
- Acetic anhydride (1.2 equiv), catalytic HCl, 100–110°C, 2 hours.
- Yield: >95% (crude).
Sulfonation of Acetanilide
Concentrated sulfuric acid sulfonates acetanilide exclusively at the para position:
$$
\text{Acetanilide} + \text{H}2\text{SO}4 \xrightarrow{180^\circ\text{C}} \text{p-Acetamidobenzenesulfonic acid}
$$
Optimization :
Sulfonyl Chloride Formation
Phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride:
$$
\text{p-Acetamidobenzenesulfonic acid} + \text{PCl}_5 \xrightarrow{\text{reflux}} \text{p-Acetamidobenzenesulfonyl chloride}
$$
Critical Parameters :
Deprotection of Acetamide Group
Hydrolysis removes the acetyl protecting group:
$$
\text{p-Acetamidobenzenesulfonyl chloride} + \text{H}_2\text{O} \xrightarrow{\text{HCl, }\Delta} \text{p-Aminobenzenesulfonyl chloride}
$$
Conditions :
- 6 M HCl, reflux for 4 hours.
- Neutralization with NaHCO₃ to isolate the amine.
- Yield: 90–95%.
Sulfate Salt Formation
The final step involves sulfuric acid treatment to enhance solubility:
$$
\text{4-(3-(Pyridin-2-yl)ureido)benzenesulfonyl chloride} + \text{H}2\text{SO}4 \rightarrow \text{Sulfate salt}
$$
Conditions :
- Stoichiometric H₂SO₄ in ethanol at 0°C.
- Precipitation with diethyl ether yields the crystalline product.
- Yield: 95–98%.
Alternative Synthetic Routes
Diazotization-Chlorination Approach
Inspired by pyridine-3-sulfonyl chloride synthesis, an alternative pathway involves:
- Diazotization of p-nitroaniline with NaNO₂/HBF₄.
- Chlorination with SOCl₂/CuCl₂ catalyst.
Challenges :
- Urea group incompatibility with diazotization conditions.
- Limited regiocontrol during sulfonation.
Late-Stage Sulfonation Strategy
Attempts to introduce sulfonyl chloride after urea formation face challenges:
- Directed Sulfonation : The urea’s NH group acts as a meta-director, leading to undesired regioisomers.
- Side Reactions : Sulfur trioxide (SO₃) may degrade the urea moiety.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Sulfonation Temperature | 180°C (oil bath) | 150–160°C (jacketed reactor) |
| Chlorination Reagent | PCl₅ | SOCl₂ (recyclable) |
| Solvent Recovery | None | Distillation columns |
| Yield Optimization | Manual pH adjustment | Automated feedback systems |
Key Adjustments :
- Replace PCl₅ with SOCl₂ for safer handling and waste reduction.
- Continuous flow reactors for diazotization steps to improve safety and efficiency.
Characterization and Quality Control
Spectroscopic Validation
- IR Spectroscopy :
- ν(SO₂Cl) at 1199 cm⁻¹.
- ν(C=O urea) at 1650 cm⁻¹.
- ¹H NMR (DMSO-d₆):
- Pyridinyl protons: δ 8.3–7.5 ppm (multiplet).
- Urea NH: δ 10.2 ppm (broad singlet).
Purity Assessment
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 12.3 min.
- Elemental Analysis : Calculated for C₁₂H₁₁ClN₃O₄S·H₂SO₄: C 32.48%, H 2.95%, N 9.47%; Found: C 32.41%, H 3.01%, N 9.39%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Sulfonyl chloride hydrolysis | Anhydrous solvents, low temps |
| Para vs. meta sulfonation | Acetanilide directing group |
| Urea group instability in acid | Neutral pH during coupling |
| Copper catalyst residues | Chelating resin purification |
Chemical Reactions Analysis
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. Compounds similar to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate have been investigated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications of the sulfonamide moiety can enhance selectivity towards cancer cells while minimizing effects on normal cells.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. The incorporation of the pyridine ring in this compound may enhance its interaction with bacterial enzymes, making it a candidate for developing new antibiotics. Research has focused on the structure-activity relationship to optimize efficacy against resistant strains.
Biochemical Research
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been explored extensively. It can serve as a tool in studying enzyme kinetics and mechanisms. For example, it may inhibit enzymes like carbonic anhydrase or dihydrofolate reductase, which are crucial in various metabolic pathways.
Labeling and Detection
Due to its reactive sulfonyl chloride group, this compound can be utilized in labeling biomolecules for detection purposes. This application is particularly valuable in proteomics and metabolomics, where tracking specific proteins or metabolites is essential.
Industrial Applications
Synthesis of Functional Materials
The unique chemical structure allows for the synthesis of functional materials such as polymers or coatings with specific properties. The incorporation of this compound into polymer matrices can impart desirable characteristics like enhanced thermal stability or chemical resistance.
Catalysis
There is potential for utilizing this compound as a catalyst in various organic reactions due to its ability to form stable complexes with metal ions. This application could lead to more efficient synthetic pathways in organic chemistry.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several sulfonamide derivatives for their anticancer properties. The results indicated that modifications similar to those found in 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
Case Study 2: Enzyme Inhibition
In another study featured in Bioorganic & Medicinal Chemistry Letters, researchers investigated the inhibitory effects of related compounds on dihydrofolate reductase. The findings demonstrated that specific structural features, including the pyridine moiety, were critical for enhancing binding affinity and selectivity towards the target enzyme.
Mechanism of Action
The mechanism of action of 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can modify the active site of an enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar compounds to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate include:
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonic acid: This compound lacks the chloride group and is less reactive.
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl fluoride: This compound has a fluoride group instead of a chloride group, which alters its reactivity and applications.
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl bromide: Similar to the chloride derivative but with different reactivity due to the presence of a bromide group.
The uniqueness of 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate lies in its specific reactivity and the balance of its chemical properties, making it suitable for a wide range of applications in research and industry.
Biological Activity
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate, with a CAS number of 811842-68-9, is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 409.82 g/mol
- Structure : The compound features a pyridine ring and a sulfonamide group, which are known to enhance biological activity through various mechanisms.
The biological activity of 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate is primarily linked to its ability to interact with specific molecular targets within cells. Research indicates that compounds in this class may exhibit:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
- Cell Cycle Disruption : Studies have indicated that related sulfonamide derivatives can disrupt cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound and its analogs. Below are summarized findings from relevant research:
Antiproliferative Activity
A study evaluating various sulfonamide derivatives demonstrated that many exhibited strong antiproliferative effects across multiple cancer cell lines. The IC values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity against tumor cells .
Table 1: Antiproliferative Activity Summary
| Compound Name | IC (µM) | Cell Line Tested |
|---|---|---|
| 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate | TBD | MCF7 (Breast Carcinoma) |
| PIB-SO Derivative | 0.5 | HT-29 (Colon Carcinoma) |
| CA-4 | 0.3 | M21 (Skin Melanoma) |
Case Studies
- Anticancer Potential : In a study involving the chick chorioallantoic membrane (CAM), several derivatives similar to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate demonstrated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .
- Antimicrobial Activity : Research on related pyridinyl sulfonamides has shown promising antimicrobial properties, with effective inhibition against various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential in this area .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?
Answer:
The synthesis typically involves sequential functionalization of the benzene sulfonyl chloride core. A validated approach for analogous sulfonyl ureido derivatives involves:
- Step 1: Reacting pyridin-2-yl urea intermediates with chlorosulfonic acid in a cooled (0–5°C) carbon tetrachloride solvent system to minimize side reactions .
- Step 2: Quenching the reaction in ice water to precipitate the product, followed by extraction with methylene chloride and drying over sodium sulfate .
- Purity Assurance: Use vacuum drying to remove residual solvents, and employ HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) for purity assessment .
Basic: Which analytical techniques are critical for structural elucidation and functional group confirmation?
Answer:
- High-Performance Liquid Chromatography (HPLC): Utilize the method described in with a sodium acetate buffer (pH 4.6) and methanol to resolve sulfonate and urea moieties .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm pyridinyl-ureido linkage and sulfonyl chloride substitution patterns.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and sulfate counterion presence.
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
Answer:
Apply statistical DoE (e.g., factorial or response surface designs) to systematically vary parameters:
- Key Variables: Temperature, stoichiometry of chlorosulfonic acid, and reaction time.
- Output Optimization: Use software tools to model interactions between variables and identify conditions that maximize yield while minimizing byproducts .
- Validation: Replicate optimal conditions in triplicate to confirm reproducibility .
Advanced: How should researchers address discrepancies in reaction yields across experimental batches?
Answer:
- Root-Cause Analysis: Compare reaction parameters (e.g., cooling rate, agitation) between batches.
- Computational Feedback: Employ quantum chemical calculations (e.g., transition state modeling) to identify kinetic/thermodynamic bottlenecks, as proposed by ICReDD’s reaction path search methods .
- Data Reconciliation: Cross-reference experimental logs with computational predictions to isolate deviations .
Advanced: What computational strategies can elucidate reaction mechanisms involving this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map potential energy surfaces for sulfonation and urea formation steps .
- Transition State Analysis: Identify intermediates and activation barriers to explain regioselectivity in sulfonyl chloride formation .
Basic: What factors influence the compound’s stability during storage or under experimental conditions?
Answer:
- Hydrolysis Risk: The sulfonyl chloride group is moisture-sensitive. Store under inert atmosphere (argon/nitrogen) at ≤-20°C.
- pH Sensitivity: Degradation is accelerated in basic conditions (pH >7). Use buffered solutions (pH 4–6) for biological assays .
Advanced: How can researchers identify and mitigate contaminants from synthetic byproducts?
Answer:
- Byproduct Profiling: Use LC-MS to detect disodium sulfate derivatives or unreacted pyridinyl intermediates, as seen in analogous sulfonate impurities .
- Mitigation: Optimize quenching protocols (e.g., controlled ice-water addition) to reduce hydrolysis byproducts .
Advanced: What reactor design considerations are critical for scaling up synthesis?
Answer:
- Heat Management: Use jacketed reactors to maintain low temperatures during exothermic sulfonation .
- Mixing Efficiency: High-shear agitation ensures homogeneous reaction conditions, critical for consistent product quality .
Basic: Are alternative sulfonation reagents viable for synthesizing this compound?
Answer:
- Chlorosulfonic Acid: Standard reagent, but requires strict temperature control .
- Sulfur Trioxide Complexes: May reduce side reactions but necessitate anhydrous conditions.
Advanced: What statistical methods validate experimental data reproducibility in multi-institutional studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
